molecular formula C4H11IN+ B1209623 Iodotrimethylammonium CAS No. 39895-69-7

Iodotrimethylammonium

Cat. No.: B1209623
CAS No.: 39895-69-7
M. Wt: 200.04 g/mol
InChI Key: IHYUSIMWXXUFAR-UHFFFAOYSA-N
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Description

Iodotrimethylammonium, chemically represented as (CH₃)₃NH⁺I⁻, is a quaternary ammonium iodide compound characterized by three methyl groups attached to a central nitrogen atom, with iodide as the counterion. It belongs to the broader class of quaternary ammonium salts (QAS), which are widely utilized in organic synthesis, catalysis, and material science due to their ionic nature and solubility in polar solvents .

Properties

CAS No.

39895-69-7

Molecular Formula

C4H11IN+

Molecular Weight

200.04 g/mol

IUPAC Name

iodomethyl(trimethyl)azanium

InChI

InChI=1S/C4H11IN/c1-6(2,3)4-5/h4H2,1-3H3/q+1

InChI Key

IHYUSIMWXXUFAR-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CI

Canonical SMILES

C[N+](C)(C)CI

Related CAS

39741-91-8 (iodide)

Synonyms

chloride of iodotrimethylammonium
iodotrimethylammonium
iodotrimethylammonium chloride
iodotrimethylammonium iodide

Origin of Product

United States

Comparison with Similar Compounds

Phenyltrimethylammonium Iodide

Structure : C₆H₅(CH₃)₃N⁺I⁻
This compound substitutes the hydrogen in iodotrimethylammonium with a phenyl group, introducing aromaticity and steric bulk. The phenyl group enhances lipophilicity, making it more soluble in organic solvents compared to this compound. Applications include catalysis in Suzuki-Miyaura couplings and material science research .

Tetramethylammonium Iodide

Structure : (CH₃)₄N⁺I⁻
Replacing the NH⁺ in this compound with a fourth methyl group results in a fully methylated quaternary ammonium salt. This structural change increases hydrophilicity, leading to higher water solubility. Tetramethylammonium iodide is commonly used in electrochemical studies and as a reagent in organic synthesis .

Cetyltrimethylammonium Chloride

It is a surfactant and disinfectant, highlighting how alkyl chain length modulates biological and physicochemical properties .

Functional Analogs

Tetramethylammonium Dichloroiodate (TMADCI)

Structure : (CH₃)₄N⁺[ICl₂]⁻
While structurally distinct, TMADCI shares functional similarity as an iodination reagent. It enables efficient iodination of aromatic compounds under solvent-free, mild conditions (yields >85% in 10–30 minutes) . This compound may exhibit comparable reactivity but lacks documented studies.

Isopropamide Iodide

Structure : (C₃H₇)₂CH₃N⁺I⁻
A pharmaceutical analog with anticholinergic properties, demonstrating how quaternary ammonium iodides can be tailored for medicinal applications .

Data Tables

Table 1: Structural and Functional Comparison of Selected Quaternary Ammonium Iodides

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Solubility Primary Applications
This compound C₃H₉IN 201.02 NH⁺ center with three methyl Polar solvents Organic synthesis (inferred)
Phenyltrimethylammonium iodide C₉H₁₄IN 263.12 Aromatic phenyl substitution Organic solvents Catalysis, material science
Tetramethylammonium iodide C₄H₁₂IN 217.04 Four methyl groups Water, polar solvents Electrochemistry, reagents

Table 2: Functional Performance in Iodination Reactions

Reagent Reaction Conditions Yield (%) Time (min) Reference
Tetramethylammonium Dichloroiodate Solvent-free, 25°C 85–95 10–30
This compound* Not reported

*Data gaps indicate need for further research.

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